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Compound of Interest

Compound Name: 4,5-Dibromo-2-Pyrrolic Acid

Cat. No.: B1209994

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-
Dibromo-2-Pyrrolic Acid, a molecule of interest in medicinal chemistry and drug development.
This document compiles available spectroscopic information and outlines detailed experimental
protocols for the acquisition of such data, facilitating further research and application of this

compound.

Core Spectroscopic Data

While a complete, experimentally verified dataset for 4,5-Dibromo-2-Pyrrolic Acid is not
readily available in public repositories, data from closely related derivatives, primarily 4,5-
dibromo-1H-pyrrole-2-carbohydrazide derivatives, provide valuable insights into the expected
spectroscopic characteristics of the core "4,5-dibromo-1H-pyrrole" moiety. The following tables
summarize the anticipated and observed spectroscopic data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
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Expected Chemical Shift

Observed Chemical Shift
(ppm) for 4,5-dibromo-1H-

Nucleus (ppm) for 4,5-Dibromo-2- .

Pyrrolic Acid pyr!‘ole-z-carbohydraZIde
derivatives[1]

IH NMR

H3 (pyrrole) ~7.0 7.0 (s, 1H)

NH (pyrrole) ~5.0 5.0 (s, 1H)

COOH >10 -

13C NMR

C2 (pyrrole) Not Available Not Available

C3 (pyrrole) Not Available Not Available

C4 (pyrrole) Not Available Not Available

C5 (pyrrole) Not Available Not Available

COOH Not Available Not Available

Note: The chemical shifts for the carboxylic acid derivative are expected to be similar for the

pyrrole ring protons. The acidic proton of the carboxylic acid is expected to appear as a broad

singlet at a downfield chemical shift.

Table 2: Mass Spectrometry (MS) Data

lonization Mode

Expected m/z

Observed m/z for 4,5-
dibromo-1H-pyrrole-2-yl-
carboxamide[2]

Electrospray lonization (ESI-) [M-H]~: ~267.85 Not Available
Molecular ion peaks observed
o for derivatives, e.g., m/z
Electron lonization (EI) M+: ~268.89

402.90 for a carbohydrazide

derivative[1]
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Note: The mass spectrum is expected to show a characteristic isotopic pattern due to the
presence of two bromine atoms.

Table 3: Infrared (IR) Spectroscopic Data

Observed Wavenumber
S & Expected Wavenumber (cm~?*) for 4,5-dibromo-1H-
unctional Grou
s (cm~—?) pyrrole-2-carbohydrazide

derivatives[1]

N-H Stretch (pyrrole) ~3400-3200 3523 - 3463
O-H Stretch (carboxylic acid) ~3300-2500 (broad)

C=0 Stretch (carboxylic acid) ~1725-1700

C-Br Stretch ~700-600 682 - 644

Note: The IR spectrum of 4,5-Dibromo-2-Pyrrolic Acid is expected to be dominated by a
broad O-H stretch and a strong C=0 stretch from the carboxylic acid group, in addition to the
characteristic peaks of the dibrominated pyrrole ring.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Solvent Amax (nm) Molar Absorptivity (€)

Not Available Not Available Not Available

Note: UV-Vis data for 4,5-Dibromo-2-Pyrrolic Acid is not currently available in the searched

literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited and are representative
of the procedures used for the characterization of brominated pyrrole carboxylic acids.

Synthesis of 4,5-Dibromo-2-Pyrrolic Acid
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A general procedure for the bromination of pyrrole-2-carboxylic acid involves the dropwise
addition of a solution of bromine in acetic acid to a cooled solution of pyrrole-2-carboxylic acid
in acetic acid and carbon tetrachloride. The resulting precipitate can then be crystallized from a
suitable solvent like propanol to yield 4,5-dibromo-pyrrole-2-carboxylic acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a
deuterated solvent (e.g., DMSO-ds).

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

e 1H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.
Tetramethylsilane (TMS) is typically used as an internal standard (6 0.00).

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using proton decoupling.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol or acetonitrile).

 Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source
(e.q., Electrospray lonization - ESI or Electron lonization - EI).

o Data Acquisition: For ESI, infuse the sample solution directly into the source. For El, a GC-
MS setup can be used where the sample is introduced via a gas chromatograph.[1]

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Grind a small amount of the powdered sample with
dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.[1]

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm™1.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol or methanol).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

» Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g.,
200-800 nm), using the pure solvent as a reference.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of a synthesized compound like 4,5-Dibromo-2-Pyrrolic Acid.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4,5-
Dibromo-2-Pyrrolic Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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